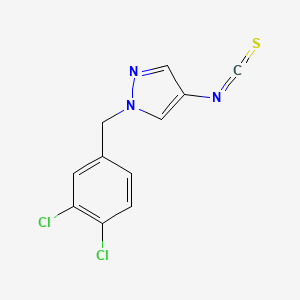

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3S/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-15-16)14-7-17/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLYDPFDLDFARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)N=C=S)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189157 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004193-36-5 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Cyclization Reactions: The presence of the isothiocyanate group allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Thiourea and Thiocarbamate Derivatives: Formed from nucleophilic substitution reactions.

Sulfonyl Derivatives: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Properties :

- Mechanism of Action : The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymes involved in cancer progression. Preliminary studies suggest that compounds with isothiocyanate groups can induce apoptosis in cancer cells and inhibit tumor growth through modulation of cell signaling pathways.

- Case Study : A study demonstrated that similar isothiocyanates exhibited significant cytotoxicity against various cancer cell lines, suggesting that 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole may have comparable effects .

- Antimicrobial Activity :

Agricultural Chemistry

- Pesticidal Applications :

- The compound is being studied for its potential use as a pesticide due to its reactivity towards biological targets in pests. The isothiocyanate group is known for its herbicidal properties which can disrupt plant growth or pest metabolism .

- Field Trials : Initial trials have shown promising results in controlling specific weed species and pests, indicating its potential as an environmentally friendly alternative to conventional pesticides.

Materials Science

- Development of Novel Materials :

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole with structurally or functionally related pyrazole and halogenated benzene derivatives.

Structural Analogs

- Reactivity : The isothiocyanate group in the target compound enables nucleophilic reactions (e.g., with amines), whereas the ether-linked analog in exhibits stability under acidic conditions.

Halogenated Benzene Derivatives

Compounds such as 4-Chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 769884-79-9) and 2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid (CAS: 326023-22-7) share halogenated aromatic systems but lack the pyrazole core .

- Functional Groups : The target compound’s isothiocyanate group contrasts with sulfonamide or carboxylic acid groups in other halogenated derivatives, suggesting divergent reactivity profiles (e.g., alkylation vs. hydrogen bonding).

Discontinued Status and Availability

This limits experimental validation of its properties compared to analogs like 1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole, which remains accessible for research .

Research Findings and Limitations

- Synthetic Challenges : The isothiocyanate group’s sensitivity to hydrolysis may complicate synthesis and storage compared to more stable analogs.

- Biological Data Gap: No peer-reviewed studies on the compound’s bioactivity were identified in the provided evidence. In contrast, carboxylic acid-functionalized pyrazoles (e.g., 1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid) are well-documented in coordination chemistry .

- Structural Insights : Computational modeling (e.g., using SHELX software ) could predict its crystallographic behavior relative to analogs, but experimental data are lacking.

Biological Activity

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound of considerable interest due to its diverse biological activities. Its structure, characterized by the presence of both an isothiocyanate group and a pyrazole ring, suggests potential applications in pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

- Chemical Formula : C₁₁H₇Cl₂N₃S

- CAS Number : 1004193-36-5

- Molecular Weight : 274.16 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |

|---|---|---|

| This compound | 0.02 μM | 0.04 μM |

| Standard (Diclofenac) | 54.65 μg/mL | Not applicable |

In a study by Abdellatif et al., the compound exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac, with selectivity indices indicating a preference for COX-2 inhibition, which is beneficial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in HeLa (cervical cancer) and L929 (normal fibroblast) cells. The compound showed an IC₅₀ value of approximately 15 μg/mL against HeLa cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this pyrazole derivative have been explored against various bacterial strains. The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by functionalization. For example, the introduction of the isothiocyanate group may employ thiophosgene or its analogs under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane). Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity, catalyst loading (e.g., triethylamine), and reaction time to maximize yield and purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : and NMR can identify the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the isothiocyanate group (distinctive shift ~130–135 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For pyrazole derivatives, high-resolution data (≤1.0 Å) are critical to resolve substituent orientations and intermolecular interactions .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on in vitro assays:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC values) are essential for validation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dichlorobenzyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms increase the electrophilicity of the benzyl group, facilitating nucleophilic aromatic substitution (SNAr) at the pyrazole’s 4-position. Steric hindrance from the dichloro-substituted benzyl group may slow reactions requiring planar transition states (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

Discrepancies in IC values or mechanism-of-action claims may arise from:

- Purity differences : HPLC purity ≥95% vs. crude samples.

- Assay conditions : Variances in cell culture media, incubation times, or solvent (DMSO concentration ≤0.1% recommended).

- Structural analogs : Subtle substituent changes (e.g., chloro vs. methyl groups) drastically alter pharmacokinetics. Meta-analyses comparing logP, solubility, and protein-binding data are critical .

Q. How can computational methods (e.g., molecular docking) predict binding modes of this compound with biological targets?

- Target selection : Prioritize proteins with known pyrazole interactions (e.g., COX-2, CDK inhibitors).

- Docking software : AutoDock Vina or Schrödinger Suite can simulate ligand-receptor interactions. Key parameters include grid box size (encompassing the active site) and scoring functions (e.g., Glide SP/XP).

- Validation : Compare docking poses with co-crystallized ligands (PDB entries) and validate via mutagenesis studies .

Q. What are the challenges in crystallizing this compound, and how can twinning or disorder be addressed?

Pyrazole derivatives often exhibit polymorphism or twinning due to flexible substituents. Solutions include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature gradients : Crystallize at 4°C to reduce thermal motion.

- SHELXL refinement : Apply TWIN/BASF commands to model twinned datasets and resolve disorder using PART instructions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for isothiocyanate formation to avoid hydrolysis to thiourea byproducts .

- Bioactivity : Include stability studies (e.g., PBS buffer at 37°C) to confirm compound integrity during assays .

- Crystallography : Collect low-temperature (100 K) data to minimize thermal displacement artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.